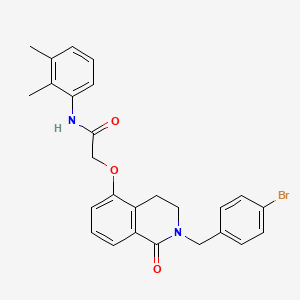
2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25BrN2O3 and its molecular weight is 493.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- Tetrahydroisoquinoline moiety : Implicated in various biological activities.
- Bromobenzyl group : Enhances lipophilicity and may influence receptor interactions.
- Dimethylphenyl acetamide : Contributes to the overall pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A study on tetrahydroisoquinoline derivatives demonstrated significant inhibition of cell proliferation in breast and lung cancer models. The mechanism involves apoptosis induction through the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 10.0 | Induction of oxidative stress |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains. A study reported that derivatives featuring the tetrahydroisoquinoline core exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. In vitro assays suggest that the compound may protect neuronal cells from oxidative stress-induced apoptosis via the Nrf2/ARE signaling pathway . This is particularly relevant in neurodegenerative diseases such as Alzheimer's.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with various receptors, including dopamine and serotonin receptors, which may influence mood and cognition.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation and survival.
- Oxidative Stress Reduction : Activation of antioxidant pathways that mitigate cellular damage.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer .
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of related compounds in cancer patients.
特性
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O3/c1-17-5-3-7-23(18(17)2)28-25(30)16-32-24-8-4-6-22-21(24)13-14-29(26(22)31)15-19-9-11-20(27)12-10-19/h3-12H,13-16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNPCZUOQOCSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













